Cyclophilin inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

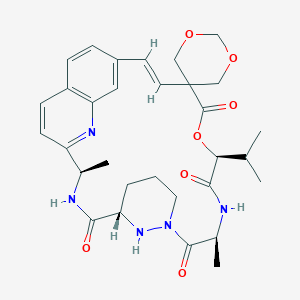

2D Structure

3D Structure

Properties

Molecular Formula |

C31H39N5O7 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

(2'R,5'S,11'S,14'S,18'E)-2',11'-dimethyl-14'-propan-2-ylspiro[1,3-dioxane-5,17'-15-oxa-3,9,12,26,29-pentazatetracyclo[18.5.3.15,9.023,27]nonacosa-1(26),18,20(28),21,23(27),24-hexaene]-4',10',13',16'-tetrone |

InChI |

InChI=1S/C31H39N5O7/c1-18(2)26-28(38)33-20(4)29(39)36-13-5-6-24(35-36)27(37)32-19(3)23-10-9-22-8-7-21(14-25(22)34-23)11-12-31(30(40)43-26)15-41-17-42-16-31/h7-12,14,18-20,24,26,35H,5-6,13,15-17H2,1-4H3,(H,32,37)(H,33,38)/b12-11+/t19-,20+,24+,26+/m1/s1 |

InChI Key |

IVDFPOWAIHEKAG-GOZMEEBJSA-N |

Isomeric SMILES |

C[C@@H]1C2=NC3=C(C=CC(=C3)/C=C/C4(COCOC4)C(=O)O[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)N1)C)C(C)C)C=C2 |

Canonical SMILES |

CC1C2=NC3=C(C=CC(=C3)C=CC4(COCOC4)C(=O)OC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)N1)C)C(C)C)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cyclophilin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilins (Cyps) are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes.[1][2] Their involvement in a multitude of cellular processes has made them attractive therapeutic targets for a range of diseases. Cyclophilin inhibitors, most notably Cyclosporin A (CsA) and its non-immunosuppressive analogs, function by binding to the active site of cyclophilins, thereby blocking their enzymatic activity and interfering with downstream signaling pathways.[1] This guide provides an in-depth exploration of the core mechanisms of action of cyclophilin inhibitors, with a focus on their roles in immunosuppression, antiviral activity against Hepatitis C Virus (HCV), and the regulation of the mitochondrial permeability transition pore.

Data Presentation: Quantitative Analysis of Cyclophilin Inhibitor Activity

The following tables summarize key quantitative data related to the binding affinities and inhibitory concentrations of various cyclophilin inhibitors.

Table 1: Binding Affinities (Kd) of Cyclophilin Inhibitors

| Inhibitor | Cyclophilin Isoform | Kd (nM) | Method |

| Cyclosporin A (CsA) | Cyclophilin A | 36.8[3] | Fluorescence Measurement |

| Cyclosporin A (CsA) | Cyclophilin A | 13 ± 4[4] | Fluorescence Spectroscopy |

| Cyclosporin A (CsA) | Cyclophilin B | 9.8[3] | Fluorescence Measurement |

| Cyclosporin A (CsA) | Cyclophilin C | 90.8[3] | Fluorescence Measurement |

| E-ISA247 (voclosporin) | Cyclophilin A | 15 ± 4[4] | Fluorescence Spectroscopy |

| Z-ISA247 | Cyclophilin A | 61 ± 9[4] | Fluorescence Spectroscopy |

| Rencofilstat (CRV431) | Cyclophilin A, B, D, G | 1 - 7 (IC50)[5] | Not Specified |

Table 2: Inhibitory Concentrations (IC50) of Cyclophilin Inhibitors

| Inhibitor | Target/Assay | IC50 |

| Rencofilstat (CRV431) | Cyclophilin isoforms A, B, D, G | 1 - 7 nM[5] |

| Quinoxaline Derivatives (C23-C27) | Cyclophilin A PPIase activity | 0.25 - 6.43 µM[6] |

| 2,3-di(furan-2-yl)-6-(3-N,N-diethyl-carbamoyl-piperidino) carbonylamino quinoxaline (DC838, C22) | Human Cyclophilin A PPIase activity | 0.41 µM[6] |

| Compound 239836 (C28) | Cyclophilin A | 1.5 nM[6] |

Core Mechanisms of Action

Immunosuppression via Calcineurin Inhibition

The classical mechanism of action for immunosuppressive cyclophilin inhibitors like Cyclosporin A involves the formation of a ternary complex with Cyclophilin A (CypA) and calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[7]

-

Binding: Cyclosporin A first binds to the intracellular immunophilin, Cyclophilin A.[7]

-

Complex Formation: The CsA-CypA complex then binds to calcineurin.[7]

-

Inhibition of Calcineurin: This binding event inhibits the phosphatase activity of calcineurin.[7]

-

Downstream Effects: The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT).[8] Phosphorylated NFAT cannot translocate to the nucleus, which in turn blocks the transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2).[8][9] The ultimate result is the suppression of T-cell activation and the dampening of the immune response.[1]

Immunosuppressive action of Cyclosporin A.

Anti-HCV Activity: Targeting Viral Replication

Cyclophilin A is a critical host factor for the replication of the Hepatitis C virus.[10] Non-immunosuppressive cyclophilin inhibitors, such as alisporivir, exert their antiviral effect by disrupting the interaction between CypA and the HCV non-structural protein 5A (NS5A).[3][5]

There are two proposed models for this mechanism:

-

Model I: NS5A as a negative regulator of NS5B. In this model, NS5A normally binds to and inhibits the HCV RNA-dependent RNA polymerase, NS5B. CypA binding to NS5A prevents this inhibition, allowing NS5B to replicate the viral genome. Cyclophilin inhibitors disrupt the CypA-NS5A interaction, freeing NS5A to bind and inhibit NS5B, thus halting viral replication.[5]

-

Model II: NS5A as a positive regulator of NS5B. Here, the CypA-NS5A complex is thought to enhance the polymerase activity of NS5B. By disrupting this complex, cyclophilin inhibitors prevent this enhancement, leading to reduced viral RNA replication.[5]

Both models converge on the central role of the CypA-NS5A interaction in efficient HCV replication. By targeting this host-virus interaction, cyclophilin inhibitors present a high barrier to the development of viral resistance.[5]

Two proposed models for the anti-HCV action of cyclophilin inhibitors.

Regulation of the Mitochondrial Permeability Transition Pore (mPTP)

Cyclophilin D (CypD), located in the mitochondrial matrix, is a key regulator of the mitochondrial permeability transition pore (mPTP).[11][12] The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial dysfunction and cell death.[12]

-

CypD and mPTP Opening: CypD is thought to sensitize the mPTP to opening in response to stimuli such as high levels of matrix Ca2+ and oxidative stress.[13]

-

Inhibition by Cyclophilin Inhibitors: Cyclophilin inhibitors, including Cyclosporin A, can bind to CypD and inhibit its activity.[11] This inhibition desensitizes the mPTP, making it less likely to open under pathological conditions.[4] By preventing mPTP opening, cyclophilin inhibitors can protect cells from various forms of injury, including ischemia-reperfusion injury.[12]

Regulation of the mPTP by Cyclophilin D and its inhibition.

Experimental Protocols

In Vitro Assay for Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol is based on the Calcium Retention Capacity (CRC) assay, which measures the ability of mitochondria to sequester Ca2+ before the mPTP opens.[1]

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 1 mM KH2PO4, 5 mM glutamate, 2.5 mM malate, pH 7.25)

-

Calcium Green™-5N (fluorescent Ca2+ indicator)

-

CaCl2 solution (e.g., 1 mM)

-

Cyclophilin inhibitor of interest

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols.

-

Assay Setup: In a 96-well plate, add isolated mitochondria (e.g., 0.5 mg/mL) to the assay buffer containing Calcium Green™-5N (e.g., 1 µM).

-

Inhibitor Addition: Add the cyclophilin inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Baseline Fluorescence: Measure the baseline fluorescence.

-

Calcium Pulses: Add sequential pulses of CaCl2 (e.g., 10 µM) to all wells at regular intervals (e.g., every 60 seconds).

-

Fluorescence Monitoring: Monitor the fluorescence continuously. Mitochondrial Ca2+ uptake will be observed as a transient increase in fluorescence followed by a return to baseline.

-

mPTP Opening: The opening of the mPTP is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.

-

Data Analysis: The calcium retention capacity is calculated as the total amount of Ca2+ taken up by the mitochondria before mPTP opening. Compare the CRC in the presence and absence of the inhibitor to determine its effect on mPTP opening.

HCV Replicon Assay for Antiviral Activity

This assay utilizes a subgenomic HCV replicon system, which allows for the study of viral RNA replication in a cell culture model without the production of infectious virus particles.[14][15]

Materials:

-

Huh-7 human hepatoma cells

-

HCV replicon-containing Huh-7 cells (e.g., expressing a reporter gene like luciferase)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

-

Cyclophilin inhibitor of interest

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Inhibitor Treatment: The following day, treat the cells with a serial dilution of the cyclophilin inhibitor. Include a vehicle control.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. Luciferase activity is proportional to the level of HCV replicon RNA.

-

Cytotoxicity Assay (Optional but Recommended): In a parallel plate with the same cell line, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of the inhibitor to ensure that the observed reduction in luciferase activity is not due to cell death.

-

Data Analysis: Calculate the 50% effective concentration (EC50) of the inhibitor, which is the concentration that reduces luciferase activity by 50%.

Workflow for an HCV replicon assay.

Conclusion

Cyclophilin inhibitors represent a versatile class of therapeutic agents with well-defined mechanisms of action that extend beyond their classical immunosuppressive effects. Their ability to modulate host-pathogen interactions, as seen in HCV infection, and to protect against cellular stress by regulating mitochondrial function, highlights their potential for treating a broad spectrum of diseases. The detailed understanding of their molecular interactions and the availability of robust experimental protocols are crucial for the continued development and optimization of these promising compounds.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]

- 3. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. The Cyclophilin Inhibitor Rencofilstat Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers [mdpi.com]

- 7. Recombinant Human Cyclophilin A Assay: R&D Systems [rndsystems.com]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. ovid.com [ovid.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. apexbt.com [apexbt.com]

- 12. Mechanism of Action of Cyclophilin A Explored by Metadynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacological Landscape of Cyclophilin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of cyclophilin inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Introduction to Cyclophilin Inhibitors

Cyclophilins (Cyps) are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes.[1][2] These enzymes are implicated in a wide array of pathological conditions, including viral infections, cancer, inflammatory disorders, and neurodegenerative diseases, making them attractive therapeutic targets.[1][3] Cyclophilin inhibitors are a class of compounds that modulate the activity of these enzymes. The archetypal cyclophilin inhibitor is Cyclosporine A (CsA), a potent immunosuppressant. However, the significant immunosuppressive effects of CsA have driven the development of non-immunosuppressive analogs that retain high affinity for cyclophilins, such as Alisporivir (DEB025), NIM811, and SCY-635.[1][3][4] This guide will delve into the detailed pharmacology of these and other key cyclophilin inhibitors.

Mechanism of Action

The primary mechanism of action of cyclophilin inhibitors is the binding to the hydrophobic active site pocket of cyclophilins, thereby inhibiting their PPIase activity.[4] This inhibition disrupts the cellular processes that rely on cyclophilin-mediated protein folding.

In Viral Infections (HCV): The best-characterized antiviral mechanism is against the Hepatitis C Virus (HCV). Cyclophilin A (CypA) is a crucial host factor for HCV replication. It interacts directly with the viral non-structural protein 5A (NS5A).[4] This interaction is essential for the proper conformation of the viral replication complex. Cyclophilin inhibitors block the CypA-NS5A interaction, leading to impaired viral replication.[4][5] This mechanism confers a high barrier to resistance.[6]

Immunosuppression: The immunosuppressive effect of CsA is not solely due to the inhibition of PPIase activity. The CsA-CypA complex binds to and inhibits calcineurin, a calcium/calmodulin-dependent phosphatase.[1][2] This blocks the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for interleukin-2 (IL-2) and other cytokines, thus suppressing T-cell activation.[1] Non-immunosuppressive analogs have been engineered to prevent the binding of the inhibitor-CypA complex to calcineurin.[4]

In Other Diseases: The role of cyclophilins in other diseases is an active area of research. In some cancers, cyclophilins are overexpressed and contribute to cell proliferation and survival.[7] In inflammatory conditions like rheumatoid arthritis, extracellular cyclophilins act as pro-inflammatory mediators.[8][9] In neuroinflammatory and neurodegenerative diseases, cyclophilins are implicated in processes like microglial activation and neuronal cell death.[10][11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for prominent cyclophilin inhibitors.

Table 1: Binding Affinity and PPIase Inhibition of Cyclophilin Inhibitors

| Compound | Cyclophilin Isoform(s) | Assay Type | Parameter | Value | Reference(s) |

| Cyclosporine A (CsA) | CypA | PPIase Inhibition | IC50 | ~40 nM | [1] |

| Alisporivir (DEB025) | CypA | PPIase Inhibition | IC50 | Potent (nanomolar range) | [6][12] |

| NIM811 | All cyclophilins | Binding Affinity | Higher than CsA | Not specified | [1] |

| SCY-635 | CypA | PPIase Inhibition | IC50 | Nanomolar concentrations | [13][14] |

| NV651 | Cyclophilins | PPIase Inhibition | IC50 | More potent than CsA | [7] |

| Compound 239836 (C28) | CypA | PPIase Inhibition | IC50 | 1.5 nM | [1] |

| sdAbA1 | CypA | Binding Affinity (SPR) | K D | 6.9 x 10⁻⁹ M | [15] |

Table 2: Antiviral and Cellular Activity of Cyclophilin Inhibitors

| Compound | Disease Model/Cell Line | Assay Type | Parameter | Value | Reference(s) |

| NIM811 | HCV replicon (genotype 1b) | RNA Replication Inhibition | IC50 | 0.66 µM | [16] |

| SCY-635 | HCV replicon | RNA Replication Inhibition | EC50 | Potent (sub-micromolar) | [5] |

| SCY-635 | Chronic HCV (Genotype 1) | Viral Load Reduction (in vivo) | Mean max. decrease | 2.2 log10 (900 mg/day) | [17][18] |

| Alisporivir (DEB025) | Chronic HCV (Genotypes 1, 2, 3) | Viral Load Reduction (in vivo) | Significant reduction | Not specified | [6][12] |

| NV651 | Hepatocellular Carcinoma Cell Lines | Cell Proliferation | IC50 | Potent (sub-micromolar) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cyclophilin inhibitors.

PPIase Activity Assay (Chymotrypsin-Coupled Assay)

This assay measures the cis-trans isomerization of a peptide substrate catalyzed by a cyclophilin.

Materials:

-

Recombinant human Cyclophilin A

-

Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide

-

α-Chymotrypsin

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0

-

Inhibitor compound dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing assay buffer and the desired concentration of the inhibitor compound (or DMSO for control).

-

Add recombinant Cyclophilin A to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, and α-chymotrypsin.

-

Immediately measure the absorbance at 395 nm every 15 seconds for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of isomerization of the substrate from the cis to the trans form, which is then cleaved by chymotrypsin.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro HCV Replicon Assay

This cell-based assay is used to determine the antiviral activity of compounds against HCV replication.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).

-

Inhibitor compound dissolved in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor compound for 48-72 hours.

-

After the incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

In parallel, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compound.

-

Calculate the EC50 (50% effective concentration) for the inhibition of HCV replication and the CC50 (50% cytotoxic concentration). The selectivity index (SI) is calculated as CC50/EC50.

Collagen-Induced Arthritis (CIA) Mouse Model

This in vivo model is used to evaluate the anti-inflammatory effects of cyclophilin inhibitors in the context of rheumatoid arthritis.[8]

Animals and Induction of Arthritis:

-

DBA/1 mice (male, 8-10 weeks old).

-

Bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

-

On day 0, immunize mice with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen in CFA.

-

On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen in IFA.

Treatment Protocol:

-

Begin treatment with the cyclophilin inhibitor (e.g., a non-immunosuppressive CsA analog) or vehicle control at the onset of clinical signs of arthritis (around day 25-28).

-

Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose.

Evaluation of Disease Severity:

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling and erythema. Score each paw on a scale of 0-4.

-

At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or joint homogenates.[8]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to cyclophilin inhibitors.

Mechanism of Action of Cyclophilin Inhibitors in HCV Replication

Caption: Inhibition of the CypA-NS5A interaction by a cyclophilin inhibitor disrupts HCV replication.

Immunosuppressive Action of Cyclosporine A

Caption: CsA forms a complex with CypA, which then inhibits calcineurin, preventing T-cell activation.

Experimental Workflow for In Vitro Evaluation of a Novel Cyclophilin Inhibitor

Caption: A streamlined workflow for the initial in vitro characterization of a new cyclophilin inhibitor.

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of cyclophilin inhibitors can vary significantly. Alisporivir, for instance, is a substrate and a time-dependent inhibitor of CYP3A4.[19] Co-administration with CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampin) can significantly alter its plasma concentrations.[19] A notable adverse effect observed with Alisporivir is hyperbilirubinemia, which is generally reversible and not associated with liver toxicity.[6][12] SCY-635 has been shown to be orally bioavailable in multiple animal species.[13] In a phase 1b study, SCY-635 was well-tolerated with no serious adverse events.[17] NIM811 has also undergone clinical investigation, with its pharmacokinetics characterized from whole blood concentrations.[4]

Therapeutic Applications and Future Directions

While the most advanced clinical development of cyclophilin inhibitors has been for HCV, their therapeutic potential extends to a range of other diseases.

-

Oncology: The overexpression of cyclophilins in various cancers has spurred research into their inhibitors as anti-cancer agents. The novel inhibitor NV651 has demonstrated potent anti-proliferative effects in hepatocellular carcinoma models.[7]

-

Inflammatory Diseases: Non-immunosuppressive cyclophilin inhibitors have shown efficacy in animal models of rheumatoid arthritis by reducing inflammation and joint destruction.[8]

-

Neurodegenerative and Neuroinflammatory Diseases: Cyclophilin inhibitors are being investigated for their neuroprotective effects. In a mouse model of amyotrophic lateral sclerosis (ALS), a specific inhibitor of extracellular cyclophilin A reduced neuroinflammation and extended survival.[10][20] In models of multiple sclerosis and neonatal white matter injury, cyclophilin D inhibition has shown protective effects.[11][21]

The development of isoform-selective cyclophilin inhibitors represents a key future direction. Such compounds would allow for more targeted therapeutic interventions with potentially fewer off-target effects. The continued exploration of the diverse biological roles of cyclophilins will undoubtedly uncover new therapeutic opportunities for this versatile class of inhibitors.

References

- 1. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers [mdpi.com]

- 2. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Immunosuppressive Cyclophilin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Cyclophilin Inhibitor Decreases Cell Proliferation and Tumor Growth in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Targeting Extracellular Cyclophilin A Reduces Neuroinflammation and Extends Survival in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclophilin D knockdown/knockout promotes microglia M2 polarization by inhibiting STAT1 to alleviate neuroinflammation in neonatal white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. SCY-635, a Novel Nonimmunosuppressive Analog of Cyclosporine That Exhibits Potent Inhibition of Hepatitis C Virus RNA Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of synovitis and joint destruction by a new single domain antibody specific for cyclophilin A in two different mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SCYNEXIS, Inc. SCY-635 Demonstrates Clinically Relevant Single-agent Results in a Phase 1b Study in Adults with HCV - BioSpace [biospace.com]

- 18. The cyclophilin inhibitor SCY-635 suppresses viral replication and induces endogenous interferons in patients with chronic HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Physiologically based pharmacokinetic modeling for assessing the clinical drug-drug interaction of alisporivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting Extracellular Cyclophilin A Reduces Neuroinflammation and Extends Survival in a Mouse Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

Alisporivir (Cyclophilin Inhibitor): A Technical Guide to Core Intellectual Property and Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (also known as Debio 025) is a synthetic, non-immunosuppressive cyclophilin inhibitor that has been extensively investigated for its potent antiviral activity, particularly against the Hepatitis C virus (HCV). As a host-targeting antiviral, Alisporivir presents a high barrier to resistance, a significant advantage over direct-acting antivirals. This technical guide provides an in-depth overview of the core intellectual property surrounding Alisporivir, its mechanism of action, comprehensive quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays.

Intellectual Property Landscape

The intellectual property rights for Alisporivir have been principally managed by Debiopharm Group and Novartis. The core patents revolve around the composition of matter and its use in treating viral infections, most notably HCV.

Key Patent Families:

| Patent/Application Number | Title | Assignee(s) | Key Jurisdictions |

| WO2013045460A1 | Alisporivir for treatment of hepatitis c virus infection | Novartis AG, Debiopharm Int SA | WO, EP, US, JP |

| EP2691094A1 | Alisporivir to treat hepatitis c virus infection | Novartis AG | EP |

| SG10201602184TA | Treatment of hepatitis c virus infection with alisporivir | Novartis AG, Debiopharm Int SA | SG |

| CA2832829A1 | Treatment of hepatitis c virus infection with alisporivir | Novartis AG, Debiopharm Int SA | CA |

These patents and their international counterparts cover the use of Alisporivir, often in combination with other antiviral agents, for the treatment of HCV across various patient populations and genotypes. The claims typically encompass specific dosage regimens and methods of administration.

Mechanism of Action

Alisporivir exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA), which is essential for the replication of several viruses, including HCV.[1][2]

Signaling Pathway of Alisporivir in HCV Inhibition:

References

The Therapeutic Potential of Non-Immunosuppressive Cyclophilin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophilins, a ubiquitous family of peptidyl-prolyl isomerase (PPIase) enzymes, have emerged as critical regulators in a multitude of cellular processes and pathogenic mechanisms. Their inhibition, particularly with non-immunosuppressive derivatives of Cyclosporin A, presents a promising therapeutic strategy for a range of diseases, including viral infections and fibrotic conditions. This technical guide provides an in-depth overview of the therapeutic potential of cyclophilin inhibitors, with a focus on two leading clinical candidates: Alisporivir (DEB-025) and Rencofilstat (CRV431). We will delve into their core mechanisms of action, present a comprehensive summary of their preclinical and clinical data, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Introduction to Cyclophilins and Their Inhibition

Cyclophilins are a family of proteins that catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in protein folding and conformational changes.[1] To date, 17 cyclophilin isoforms have been identified in humans, each with distinct subcellular localizations and biological functions.[2] Key isoforms include:

-

Cyclophilin A (CypA): The most abundant isoform, primarily located in the cytoplasm. It is a crucial host factor for the replication of several viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[3]

-

Cyclophilin B (CypB): Found in the endoplasmic reticulum, CypB plays a significant role in collagen synthesis and maturation, making it a key player in the pathogenesis of fibrosis.[4]

-

Cyclophilin D (CypD): Localized to the mitochondrial matrix, CypD is a critical regulator of the mitochondrial permeability transition pore (mPTP), a channel implicated in cell death pathways.[5][6]

The archetypal cyclophilin inhibitor, Cyclosporin A (CsA), is a potent immunosuppressant widely used in organ transplantation. Its immunosuppressive activity stems from the formation of a CsA-CypA complex that inhibits calcineurin, a key phosphatase in T-cell activation. However, the discovery that the PPIase inhibitory activity of CsA could be separated from its immunosuppressive effects has paved the way for the development of non-immunosuppressive cyclophilin inhibitors with a more favorable safety profile for a broader range of therapeutic applications.[7]

Featured Cyclophilin Inhibitors: Alisporivir and Rencofilstat

This guide will focus on two prominent non-immunosuppressive cyclophilin inhibitors that have undergone significant preclinical and clinical evaluation:

-

Alisporivir (DEB-025): A synthetic analog of CsA, Alisporivir has been extensively studied for its potent antiviral activity, particularly against HCV.[8]

-

Rencofilstat (CRV431): Another non-immunosuppressive CsA derivative, Rencofilstat has demonstrated significant anti-fibrotic and anti-cancer properties in various preclinical models.[9]

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data for Alisporivir and Rencofilstat, providing a basis for comparison of their potency and efficacy.

Table 1: In Vitro Inhibitory Activity

| Inhibitor | Cyclophilin Isoform | IC50 (nM) | Ki (nM) | Reference(s) |

| Alisporivir | CypA | 2.8 ± 0.4 | 0.34 | [10][11] |

| CypD | ~ similar to CypA | - | [12] | |

| Rencofilstat | CypA | 1.8 ± 0.6 | - | [10] |

| CypB | - | 1-7 (range for A,B,D,G) | [9] | |

| CypD | - | 1-7 (range for A,B,D,G) | [9] | |

| CypG | - | 1-7 (range for A,B,D,G) | [9] | |

| Cyclosporin A | CypA | 16.8 ± 2.3 | - | [10] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Table 2: Antiviral Efficacy (HCV)

| Inhibitor | Assay | Metric | Result | Reference(s) |

| Alisporivir | HCV Replicon (gt1b) | EC50 | 0.46 µM (for SARS-CoV-2) | [12] |

| Phase II (gt1) | SVR12 | 69% (with PEG-IFN/RBV) vs 53% (control) | [12] | |

| Phase II (gt2/3) | SVR24 | 80-85% (with RBV +/- PEG-IFN) vs 58% (control) | [12] | |

| Rencofilstat | HCV-infected mice | Viral Load Reduction | Significant reduction | [13] |

EC50: Half-maximal effective concentration; SVR: Sustained Virologic Response; PEG-IFN: Pegylated Interferon; RBV: Ribavirin.

Table 3: Anti-fibrotic Efficacy

| Inhibitor | Model | Key Findings | Quantitative Reduction | Reference(s) |

| Alisporivir | - | Known to have anti-fibrotic properties | Data not readily available | [8] |

| Rencofilstat | CCl4 Mouse Model | Decreased liver fibrosis | Significant reduction in Sirius Red staining | [2] |

| STAM NASH Mouse Model | Decreased liver fibrosis | 50% reduction in tumor number and size | [9] | |

| Human Lung Fibroblasts | Inhibited collagen secretion | - | [14] | |

| LX2 Stellate Cells | Decreased procollagen and fibronectin | - | [2] |

CCl4: Carbon tetrachloride; STAM: Streptozotocin and high-fat diet; NASH: Nonalcoholic steatohepatitis.

Table 4: Pharmacokinetic Properties

| Inhibitor | Species | Key Parameters | Value | Reference(s) |

| Alisporivir | Human | Tmax | <2 hours | [13] |

| Metabolism | CYP3A4 | [7] | ||

| Rencofilstat | Human (fasted) | Tmax | 1.5 hours | [15] |

| Human (fed) | Tmax | 1.8 hours | [15] | |

| Bioavailability | Increased with high-fat meal | [15] | ||

| Rat/Mouse | Liver Accumulation | 5- to 15-fold higher than blood | [9] |

Tmax: Time to maximum concentration.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of cyclophilin inhibitors.

Chymotrypsin-Coupled PPIase Inhibition Assay

This assay measures the ability of a compound to inhibit the cis-trans isomerase activity of a cyclophilin enzyme.

Principle: The substrate, N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline which can be detected spectrophotometrically at 390 nm. Cyclophilin accelerates the conversion of the cis to the trans form. An inhibitor will slow down this conversion, resulting in a decreased rate of p-nitroaniline release.[4][16]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5[4]

-

Recombinant human cyclophilin protein

-

Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (1 mg/mL in a suitable solvent)[4]

-

α-Chymotrypsin (5 mg/mL in 1 mM HCl)[4]

-

Test compound (dissolved in DMSO)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, α-chymotrypsin (final concentration typically 50 µg/mL), and the test compound at various concentrations.

-

Pre-incubate the mixture at a controlled temperature (e.g., 10°C).[16]

-

Initiate the reaction by adding the cyclophilin enzyme (final concentration in the low nanomolar range).

-

Immediately add the substrate to the wells.

-

Monitor the increase in absorbance at 390 nm over time.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

HCV Replicon Assay

This cell-based assay is used to determine the antiviral activity of a compound against HCV replication.

Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV replicon that expresses a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the level of HCV RNA replication. A compound that inhibits HCV replication will lead to a decrease in the reporter signal.[17][18]

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

96-well or 384-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HCV replicon cells in a multi-well plate at a predetermined density.

-

After cell attachment, add the test compound at various concentrations to the wells.

-

Incubate the plates for a defined period (e.g., 72 hours) at 37°C.

-

Remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Determine the EC50 value of the compound by plotting the percentage of inhibition of luciferase activity against the compound concentration.

-

A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to ensure that the observed antiviral effect is not due to cellular toxicity.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model

This is a widely used animal model to induce liver fibrosis and evaluate the efficacy of anti-fibrotic drugs.

Principle: CCl4 is a hepatotoxin that, when administered chronically, causes liver injury, inflammation, and subsequent activation of hepatic stellate cells, leading to the deposition of extracellular matrix and the development of fibrosis.[7][19]

Materials:

-

Mice (e.g., C57BL/6)

-

Carbon tetrachloride (CCl4)

-

Vehicle (e.g., olive oil or corn oil)

-

Test compound (formulated for oral or intraperitoneal administration)

Procedure:

-

Administer CCl4 to the mice, typically via intraperitoneal (i.p.) injection, two to three times a week for a period of 4 to 12 weeks. A common dose is 1.0 mL/kg of a 10% CCl4 solution in oil.[20]

-

Concurrently, treat a group of mice with the test compound at a specified dose and route of administration. A control group should receive the vehicle.

-

At the end of the treatment period, sacrifice the animals and collect liver tissue and blood samples.

-

Assess the extent of liver fibrosis by:

-

Histology: Staining of liver sections with Sirius Red or Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Quantification of the total collagen content in the liver.

-

Immunohistochemistry/Western Blot: Analysis of fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen type I.

-

Gene Expression Analysis (qRT-PCR): Measurement of the mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Timp1).

-

STAM™ Mouse Model of Nonalcoholic Steatohepatitis (NASH)

This model recapitulates the progression of NASH from steatosis to fibrosis and hepatocellular carcinoma (HCC).

Principle: Two-day-old male C57BL/6 mice are injected with a low dose of streptozotocin (STZ) to induce a diabetic phenotype. At four weeks of age, they are placed on a high-fat diet to induce steatosis and subsequent inflammation and fibrosis.[6][21]

Materials:

-

Newborn male C57BL/6 mice

-

Streptozotocin (STZ)

-

High-fat diet

-

Test compound

Procedure:

-

At two days of age, inject the mice with a single low dose of STZ (e.g., 200 µg per mouse).[22]

-

At four weeks of age, switch the mice to a high-fat diet.

-

Initiate treatment with the test compound at a specified age (e.g., 6 weeks for targeting NASH, or later for targeting fibrosis or HCC).

-

Continue treatment for a defined period.

-

At the end of the study, collect liver tissue for analysis of steatosis, inflammation, ballooning, and fibrosis using histology (H&E and Sirius Red staining) and other molecular techniques as described for the CCl4 model.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of cyclophilin inhibitors are mediated through their interaction with specific cyclophilin isoforms, leading to the modulation of distinct signaling pathways.

Antiviral Mechanism: Inhibition of Cyclophilin A in HCV Replication

Cyclophilin A is a critical host factor for the replication of HCV. It interacts directly with the viral non-structural protein 5A (NS5A). This interaction is essential for the proper folding and function of NS5A, which in turn is required for the formation of the viral replication complex. Alisporivir and other CypA inhibitors bind to the active site of CypA, preventing its interaction with NS5A and thereby disrupting the viral replication cycle.[23]

Caption: HCV Replication Pathway and its inhibition by CypA inhibitors.

Anti-fibrotic Mechanism: Inhibition of Cyclophilin B in Collagen Synthesis

Cyclophilin B is an endoplasmic reticulum-resident protein that acts as a chaperone in the synthesis and folding of procollagen alpha-chains. It is a component of the prolyl 3-hydroxylase 1 complex, which is crucial for collagen modification. By inhibiting CypB, Rencofilstat disrupts the proper folding and secretion of procollagen, leading to a reduction in the deposition of mature collagen fibers, the hallmark of fibrosis.[4][24]

Caption: Inhibition of collagen synthesis and fibrosis by CypB inhibitors.

Cytoprotective Mechanism: Inhibition of Cyclophilin D and the Mitochondrial Permeability Transition Pore (mPTP)

Cyclophilin D is a key regulator of the mPTP, a non-selective channel in the inner mitochondrial membrane. Under conditions of cellular stress, such as oxidative stress and calcium overload, CypD promotes the opening of the mPTP. Prolonged mPTP opening leads to the dissipation of the mitochondrial membrane potential, ATP depletion, and ultimately, necrotic cell death. Cyclophilin inhibitors that target CypD can prevent mPTP opening, thereby protecting cells from this form of cell death.[5][6]

Caption: Regulation of the mPTP by CypD and the cytoprotective effect of its inhibitors.

Conclusion

Non-immunosuppressive cyclophilin inhibitors represent a versatile and promising class of therapeutic agents with well-defined mechanisms of action targeting fundamental cellular processes. The extensive preclinical and clinical data for compounds like Alisporivir and Rencofilstat highlight their potential in treating a diverse range of diseases, from viral infections to fibrosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and development of this important class of drugs. The continued exploration of cyclophilin biology and the development of next-generation inhibitors hold significant promise for addressing unmet medical needs.

References

- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]

- 7. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 8. Alisporivir, a cyclosporin derivative that selectively inhibits cyclophilin, for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molecular.abbott [molecular.abbott]

- 11. Osteoprotegerin is an Early Marker of the Fibrotic Process and of Antifibrotic Treatment Responses in Ex Vivo Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Structurally distinct cyclosporin and sanglifehrin analogs CRV431 and NV556 suppress established HCV infection in humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Predicting In Vivo Anti-Hepatofibrotic Drug Efficacy Based on In Vitro High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. HCV replicon assay. [bio-protocol.org]

- 19. scantox.com [scantox.com]

- 20. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]

- 21. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Initial Toxicity Screening of Cyclophilin Inhibitor 1: A Technical Guide

Disclaimer: The following document provides a representative initial toxicity screening profile for a hypothetical compound designated "Cyclophilin Inhibitor 1." The data and methodologies presented are a synthesis of publicly available information on various cyclophilin inhibitors. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and does not represent the actual toxicity profile of any single, specific molecule.

Introduction

Cyclophilin inhibitors are a class of compounds that target cyclophilins, a family of peptidyl-prolyl cis-trans isomerases (PPIases) involved in protein folding and various cellular processes.[1][2][3] Their therapeutic potential is being explored in diverse areas, including viral infections, inflammatory diseases, and cancer.[1][2][4] This document outlines a framework for the initial toxicity screening of a novel cyclophilin inhibitor, referred to as this compound, to support its early-stage development. The primary objective of this screening is to identify potential target organs for toxicity, establish a preliminary safety margin, and guide dose selection for further non-clinical and clinical studies.

Data Summary

The initial toxicity assessment of this compound encompasses acute toxicity, in vitro cytotoxicity, and preliminary genotoxicity evaluations. The following tables summarize the key quantitative findings.

Table 1: Acute Toxicity of this compound in Rodents

| Species | Route of Administration | Vehicle | LD50 (mg/kg) | Key Clinical Signs | Necropsy Findings |

| Mouse | Intraperitoneal (IP) | Saline | > 750 | Lethargy, piloerection, decreased activity | Kidney discoloration |

| Mouse | Subcutaneous (SC) | Saline | > 750 | Local irritation at the injection site | No remarkable findings |

| Rat | Oral (PO) | 0.5% Methylcellulose | > 2000 | No significant clinical signs | No remarkable findings |

Data synthesized from representative studies on cyclophilin modulators.[5]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |

| HepG2 (Human Hepatocyte) | MTT | 72 | > 100 |

| HEK293 (Human Embryonic Kidney) | Neutral Red Uptake | 72 | > 100 |

| PBMCS (Human Peripheral Blood Mononuclear Cells) | AlamarBlue | 72 | > 100 |

IC50 values represent the concentration at which 50% of cell viability is inhibited. Data is representative and suggests low potential for direct cytotoxicity.

Table 3: Genotoxicity Profile of this compound

| Assay | Test System | Concentration/Dose Range | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 0.1 - 5000 µ g/plate | With and Without S9 | Negative |

| In Vitro Micronucleus | Human Peripheral Blood Lymphocytes | 1 - 100 µM | With and Without S9 | Negative |

| In Vivo Micronucleus | Mouse Bone Marrow | Up to 2000 mg/kg | N/A | Negative |

This preliminary genotoxicity panel suggests that this compound is not mutagenic or clastogenic under the tested conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established guidelines for preclinical safety assessment.

Acute Toxicity Study in Rodents

-

Test System: Male and female BALB/c mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old).

-

Group Size: 5 animals/sex/group.

-

Administration: A single dose of this compound was administered via intraperitoneal, subcutaneous (mice), or oral (rats) routes. A vehicle control group was included for each route.

-

Dose Levels: A limit dose of 750 mg/kg for parenteral routes and 2000 mg/kg for the oral route was used based on preliminary range-finding studies.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose.

-

Endpoint: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: HepG2 and HEK293 cells were cultured in appropriate media supplemented with 10% fetal bovine serum.

-

Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. This compound was added at various concentrations (e.g., 0.1 to 100 µM) in triplicate and incubated for 72 hours.

-

Measurement: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value was calculated using a non-linear regression analysis.

Bacterial Reverse Mutation Assay (Ames Test)

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.

-

Metabolic Activation: The assay was performed with and without the addition of a rat liver homogenate (S9 fraction) to assess the mutagenic potential of metabolites.

-

Procedure: The test compound was incubated with the bacterial strains in the presence and absence of S9 mix. The mixture was then plated on minimal glucose agar plates.

-

Endpoint: After 48-72 hours of incubation, the number of revertant colonies (his+ for S. typhimurium and trp+ for E. coli) was counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vivo Micronucleus Assay

-

Test System: Male and female BALB/c mice.

-

Administration: this compound was administered via the oral route at three dose levels (e.g., 500, 1000, and 2000 mg/kg). A vehicle control and a positive control (e.g., cyclophosphamide) were included.

-

Sample Collection: Bone marrow was collected from the femur at 24 and 48 hours after dosing.

-

Analysis: Bone marrow smears were prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow toxicity.

-

Endpoint: A significant, dose-dependent increase in the frequency of MN-PCEs compared to the vehicle control indicates a clastogenic effect.

Visualizations

Signaling Pathway and Mechanism of Action

The therapeutic effects of cyclophilin inhibitors are often linked to their interaction with cyclophilin A (CypA), which can modulate various signaling pathways. The diagram below illustrates the general mechanism of action.

Caption: General mechanism of action of this compound.

Experimental Workflow for Initial Toxicity Screening

The following diagram outlines the logical flow of the initial toxicity screening process for this compound.

Caption: Workflow for the initial toxicity screening of this compound.

Conclusion

The initial toxicity screening of this compound, based on a synthesis of data from representative cyclophilin inhibitors, suggests a favorable preliminary safety profile. The compound exhibits low acute toxicity in rodents, lacks in vitro cytotoxicity at high concentrations, and shows no evidence of genotoxicity in a standard battery of tests. These findings support the further development of this compound and provide a basis for the design of sub-chronic toxicity studies to further characterize its safety profile. Continued evaluation will be necessary to fully understand the potential risks and to establish a safe dose range for first-in-human clinical trials.

References

- 1. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]

- 3. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From chemical tools to clinical medicines: nonimmunosuppressive cyclophilin inhibitors derived from the cyclosporin and sanglifehrin scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analyses of the toxic properties of recombinant human Cyclophilin A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cyclophilin Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common in vitro assays used to identify and characterize inhibitors of Cyclophilin A (CypA), a key protein involved in various cellular processes, including protein folding, immune response, and disease pathogenesis.[1][2] The methodologies described are essential for the screening and development of novel therapeutic agents targeting CypA.

Overview of Cyclophilin A and its Inhibition

Cyclophilin A (CypA) is a ubiquitously expressed intracellular protein belonging to the immunophilin family.[1] It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of proline residues in peptides and proteins, a rate-limiting step in protein folding.[1][3] Extracellular CypA also plays a significant role in inflammatory diseases and cancers by interacting with the cell surface receptor CD147, triggering downstream signaling pathways such as MAPK/ERK and NF-κB.[1][2][4][5] Inhibition of CypA's PPIase activity is a key strategy for developing therapeutics for a range of diseases, including viral infections, inflammatory disorders, and cancer.[3]

Quantitative Data on Cyclophilin A Inhibitors

The following table summarizes the in vitro potency of various Cyclophilin A inhibitors, including both immunosuppressive and non-immunosuppressive compounds.

| Compound Name | Compound Type | Standard Type | Standard Value (nM) |

| Cyclosporin A | Immunosuppressive | IC50 | 9.6 |

| Ki | 12.2 | ||

| Sanglifehrin A | Immunosuppressive | IC50 | 12.8 |

| NIM811 | Non-immunosuppressive | Ki | 2.1 |

| Alisporivir (DEB-025) | Non-immunosuppressive | EC50 | 11 - 39 (genotype dependent) |

| SCY-635 | Non-immunosuppressive | IC50 | - (nanomolar levels) |

| STG-175 | Non-immunosuppressive | EC50 | 11 - 39 (genotype dependent) |

| Compound 239836 (C28) | Non-immunosuppressive | IC50 | 1.5 |

Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed protocols for three widely used in vitro assays for screening and characterizing Cyclophilin A inhibitors.

Chymotrypsin-Coupled PPIase Assay

This enzymatic assay measures the PPIase activity of CypA by coupling the isomerization of a substrate peptide to its cleavage by chymotrypsin.

Principle:

The substrate, typically N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), exists in both cis and trans conformations.[6] CypA catalyzes the conversion of the cis isomer to the trans isomer. Chymotrypsin specifically cleaves the trans isomer, releasing p-nitroanilide, which can be detected spectrophotometrically at 390 nm.[7] Inhibitors of CypA will slow down the rate of this reaction.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.[7]

-

CypA Stock Solution: Prepare a stock solution of recombinant human CypA in assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 5-10 nM).

-

Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 5 mg/mL) in 1 mM HCl.[7] The final concentration in the assay is typically around 50 µM.[8]

-

Substrate Stock Solution: Prepare a stock solution of Suc-AAPF-pNA (e.g., 1 mg/mL) in a suitable solvent like DMSO.[7] The final concentration in the assay is typically around 15 µM.[8]

-

Inhibitor Stock Solution: Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 180 µL of assay buffer to each well.

-

Add 10 µL of the test inhibitor solution or DMSO (for control wells) to the appropriate wells.

-

Add 10 µL of the CypA solution to all wells except the negative control (no enzyme) wells.

-

Pre-incubate the plate at 10°C for 10 minutes.[7]

-

Add 10 µL of the chymotrypsin solution to all wells.

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Immediately measure the absorbance at 390 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP) Competition Assay

This is a binding assay that measures the displacement of a fluorescently labeled ligand from CypA by a test compound.[9]

Principle:

A small, fluorescently labeled molecule (tracer) that binds to CypA will have a high fluorescence polarization value because its rotation is restricted upon binding to the larger protein.[10] An unlabeled inhibitor that competes for the same binding site will displace the tracer, leading to a decrease in the fluorescence polarization signal as the free tracer rotates more rapidly in solution.[10][11]

Protocol:

-

Reagent Preparation:

-

FP Assay Buffer: 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol.

-

CypA Stock Solution: Prepare a stock solution of recombinant human CypA in FP assay buffer. The final concentration should be determined by titration but is often in the nanomolar range.

-

Fluorescent Tracer Stock Solution: Prepare a stock solution of a fluorescently labeled CypA ligand (e.g., fluorescein-labeled Cyclosporin A analog) in DMSO.[9] The final concentration should be low enough to ensure that it is mostly bound to CypA in the absence of an inhibitor.

-

Inhibitor Stock Solution: Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure (384-well black plate format):

-

Add 10 µL of FP assay buffer to each well.

-

Add 5 µL of the test inhibitor solution or DMSO to the appropriate wells.

-

Add 10 µL of the CypA solution to all wells.

-

Add 5 µL of the fluorescent tracer solution to all wells.

-

Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units for each well.

-

Determine the percent displacement for each inhibitor concentration.

-

Plot the percent displacement against the logarithm of the inhibitor concentration and fit the data to a competitive binding curve to determine the IC50 value.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust technology for studying protein-protein interactions and can be adapted to screen for inhibitors that disrupt the interaction between CypA and its binding partners.[13]

Principle:

This assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665).[14][15] One interacting protein is labeled with the donor and the other with the acceptor. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[15] An inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.[15]

Protocol:

-

Reagent Preparation:

-

HTRF Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA, 0.02% Tween-20.[14]

-

Tagged CypA Protein: Prepare a stock solution of recombinant CypA fused to an affinity tag (e.g., GST-CypA).

-

Tagged Binding Partner: Prepare a stock solution of the interacting protein fused to a different affinity tag (e.g., His6-tagged protein).

-

HTRF Antibodies: Use anti-tag antibodies labeled with the HTRF donor and acceptor (e.g., anti-GST-Europium cryptate and anti-His6-d2).[14]

-

Inhibitor Stock Solution: Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure (384-well white plate format):

-

Add 5 µL of the test inhibitor solution or DMSO to the appropriate wells.

-

Add 5 µL of the GST-CypA solution to each well.

-

Incubate at room temperature for 10 minutes.

-

Add 5 µL of the His6-tagged binding partner solution to each well.

-

Incubate at room temperature for 20 minutes.[14]

-

Add 5 µL of a pre-mixed solution of the anti-GST-Europium cryptate and anti-His6-d2 antibodies.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[14][16]

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Cyclophilin A Signaling Pathway

Experimental Workflow for In Vitro Inhibitor Screening

References

- 1. Cyclophilin A: promising target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Cyclophilins in Inflammatory Bowel Disease and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]

- 7. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 11. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 13. scispace.com [scispace.com]

- 14. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Experimental Workflow Using Cyclophilin Inhibitor 1

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Cyclophilin inhibitor 1. This document details its mechanism of action, relevant signaling pathways, and protocols for key experiments.

Introduction to Cyclophilin A and its Inhibitors

Cyclophilin A (CypA) is a ubiquitously expressed cellular protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for protein folding and function.[1][2][3] CypA is implicated in numerous biological processes, including signal transduction, inflammation, viral infections, and cancer.[1][2] Cyclophilin inhibitors are a class of drugs that block the enzymatic activity of cyclophilins. The archetypal cyclophilin inhibitor is Cyclosporine A (CsA), a well-known immunosuppressant.[4][5] However, non-immunosuppressive derivatives have been developed to target the PPIase activity of CypA without affecting the immune system, making them valuable tools for research and potential therapeutics for various diseases, notably viral infections like Hepatitis C (HCV) and HIV.[4][6][7][8]

Mechanism of Action

The primary mechanism of action of this compound is the direct binding to the hydrophobic pocket of Cyclophilin A, which contains the active site for its PPIase activity.[4] This binding competitively inhibits the ability of CypA to catalyze the cis-trans isomerization of proline residues in substrate proteins.[1]

In the context of viral infections such as HCV, CypA is a critical host factor required for viral replication. It interacts with viral proteins, like the HCV nonstructural protein 5A (NS5A), and this interaction is essential for the proper functioning of the viral replication complex.[6][9][10][11] By inhibiting CypA, this compound disrupts this interaction, thereby abrogating viral RNA replication.[10][11]

The immunosuppressive effect of Cyclosporine A is mediated by the formation of a ternary complex with Cyclophilin A and calcineurin, a phosphatase involved in T-cell activation.[4][5][6] Non-immunosuppressive analogs of CsA, such as Alisporivir (DEB025) and SCY-635, are designed to bind to CypA and inhibit its PPIase activity without forming a stable complex with calcineurin, thus avoiding immunosuppression.[3][4][8]

Caption: Mechanism of this compound action.

Signaling Pathways Involving Cyclophilin A

Cyclophilin A is involved in multiple intracellular signaling pathways that regulate various cellular processes. In the context of atherosclerosis, CypA can mediate signaling through MAPK, NF-κB, and JAK/STAT pathways.[12] It has also been shown to protect against oxidative stress and apoptosis by activating the PI3K/Akt/mTOR pathway.[2] Furthermore, CypA can promote cell migration through the Abl-Crk signaling pathway.[1][13]

Caption: Overview of signaling pathways involving Cyclophilin A.

Quantitative Data for Cyclophilin Inhibitors

The following table summarizes the inhibitory concentrations and binding affinities of various cyclophilin inhibitors from published studies.

| Inhibitor Name | Target | Assay Type | Value | Organism/Cell Line | Reference |

| SCY-635 | Cyclophilin A | PPIase Inhibition | Nanomolar range | In vitro | [3] |

| Compound 239836 | Cyclophilin A | IC50 | 1.5 nM | In vitro | [3] |

| Compound 7e | Cyclophilin A | EC50 (Anti-HCV) | 5.3 µM | In vitro | [3] |

| Compound 7e | Cyclophilin A | Binding Affinity (KD) | 3.66 µM | In vitro | [3] |

| Alisporivir (DEB025) | Cyclophilin | Antiviral (HCV) | Micromolar concentrations | Cell culture | [14] |

| NIM811 | Cyclophilin | Antiviral (HCV) | Micromolar concentrations | Cell culture | [14] |

| Cyclosporine A | Cyclophilin | Antiviral (HCV) | Micromolar concentrations | Cell culture | [14] |

Experimental Workflow for Antiviral Testing

This workflow outlines the key steps to assess the antiviral efficacy of a Cyclophilin inhibitor against a virus like HCV using a cell-based replicon system.

References

- 1. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of cyclophilin inhibitors | Cypralis [cypralis.com]

- 6. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]

- 8. Macrocycle-based PROTACs selectively degrade cyclophilin A and inhibit HIV-1 and HCV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Functions of cyclophilin A in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclophilin Inhibitor 1 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyclophilin Inhibitor 1 in high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of cyclophilin activity. Detailed protocols for a common biochemical assay are provided, along with data presentation guidelines and visualizations of relevant signaling pathways.

Introduction to Cyclophilin A and its Inhibition

Cyclophilin A (CypA) is a ubiquitously expressed intracellular protein belonging to the immunophilin family. It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for the proper folding and function of various proteins.[1] CypA is implicated in a range of pathological conditions, including viral infections (such as Hepatitis C and HIV), cancer, and inflammatory diseases, making it an attractive therapeutic target.[2][3]

Cyclophilin inhibitors are molecules that bind to the active site of cyclophilins, thereby blocking their PPIase activity.[1] This inhibition can disrupt the lifecycle of pathogens that rely on host cyclophilins for replication and can modulate various cellular signaling pathways.[1][3]

This compound is a potent and orally bioavailable inhibitor of Cyclophilin A. It has demonstrated significant activity in preclinical studies, particularly in the context of anti-HCV research.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a representative example of data from a high-throughput screening campaign.

Table 1: Biological Activity of this compound

| Parameter | Value | Target | Notes |

| Kd | 5 nM | Cyclophilin A | Dissociation constant, indicating high binding affinity.[4] |

| EC50 | 98 nM | Hepatitis C Virus (HCV) 2a | Effective concentration for 50% inhibition of viral replication in a cell-based assay.[4] |

Table 2: Representative High-Throughput Screening Data for a 10,000 Compound Library against Cyclophilin A

| Parameter | Value | Description |

| Total Compounds Screened | 10,000 | The total number of diverse small molecules tested. |

| Primary Hit Rate | 1.5% | Percentage of compounds showing >50% inhibition in the primary screen. |

| Confirmed Hits | 112 | Number of primary hits that were confirmed upon re-testing. |

| Confirmation Rate | 74.7% | Percentage of primary hits that were validated in a secondary assay. |

| Z'-factor | 0.75 | A measure of the statistical effect size, indicating an excellent assay quality.[5][6][7] |

| Potent Hits (IC50 < 1 µM) | 15 | Number of confirmed hits with high potency. |

Signaling Pathways Involving Cyclophilin A

Cyclophilin A is involved in the regulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of cyclophilin inhibitors.

Caption: Key signaling pathways modulated by Cyclophilin A.

Experimental Workflow for High-Throughput Screening

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of Cyclophilin A.

Caption: High-throughput screening workflow for Cyclophilin A inhibitors.

Experimental Protocols

Protease-Coupled PPIase Assay for High-Throughput Screening

This protocol is adapted for a 384-well plate format and is suitable for identifying inhibitors of Cyclophilin A's PPIase activity. The assay measures the chymotrypsin-catalyzed cleavage of a chromogenic substrate, which is dependent on the cis-to-trans isomerization of a proline residue by CypA.

Materials and Reagents:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0

-

Recombinant Human Cyclophilin A (CypA): Final concentration of 10 nM in assay buffer

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Stock solution in DMSO, final concentration of 20 µM in assay buffer.

-

α-Chymotrypsin: Final concentration of 0.5 mg/mL in assay buffer

-

This compound (or other test compounds): Typically a 10 mM stock in DMSO

-

Positive Control: A known CypA inhibitor (e.g., Cyclosporin A)

-

Negative Control: DMSO

-

384-well, clear, flat-bottom plates

-

Plate reader capable of measuring absorbance at 390 nm

Protocol:

-

Compound Plating:

-

Prepare serial dilutions of this compound and other test compounds in DMSO.

-

Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.

-

For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).

-

-

Enzyme Addition:

-

Prepare a solution of recombinant human Cyclophilin A in assay buffer at a 2X concentration (20 nM).

-

Dispense 10 µL of the CypA solution to all wells containing test compounds and the negative control.

-

For "no enzyme" control wells, add 10 µL of assay buffer without CypA.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Reaction Initiation:

-

Prepare a 2X reaction mix containing the substrate (40 µM Suc-AAPF-pNA) and α-chymotrypsin (1 mg/mL) in assay buffer.

-

To initiate the reaction, add 10 µL of the reaction mix to all wells of the plate. The final volume in each well will be 20 µL.

-

-

Data Acquisition:

-